molecular formula C8H12N4 B111997 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile CAS No. 158001-28-6

5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Cat. No. B111997
M. Wt: 164.21 g/mol
InChI Key: WXEIWFYQLJCWSP-UHFFFAOYSA-N
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Description

5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C8H12N4 . It is a polyfunctional compound possessing three typical nucleophilic sites .


Synthesis Analysis

A simple, novel, and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been devised . The preparation of pyrazole bromide from potassium tricyanomethanide can be accomplished in only two steps in good yield . Another synthesis method involves the treatment of 5-aminopyrazole-4-carbonitrile formamidine in acetic acid .


Molecular Structure Analysis

The molecular weight of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is 164.21 g/mol . The InChI code is 1S/C8H12N4/c1-8(2,3)12-7(10)6(4-9)5-11-12/h5H,10H2,1-3H3 . The canonical SMILES is CC©©N1C(=C(C=N1)C#N)N .


Chemical Reactions Analysis

5-Aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles . A solution of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile in N,N-dimethylformamide (DMF) at room temperature was treated portionwise with solid N-bromosuccinimide .


Physical And Chemical Properties Analysis

5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile has a molecular weight of 164.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 67.6 Ų .

Scientific Research Applications

Organic and Medicinal Synthesis

  • Field : Organic Chemistry and Medicinal Chemistry .
  • Application : 5-Amino-pyrazoles are potent reagents in organic and medicinal synthesis. They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
  • Methods : The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
  • Results : The use of 5-amino-pyrazoles has led to the construction of diverse heterocyclic or fused heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Synthesis of Heterocycles

  • Field : Organic Chemistry .
  • Application : 5-Amino-pyrazoles are used in the synthesis of heterocycles .
  • Methods : The synthesis involves the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines .
  • Results : The use of 5-amino-pyrazoles has led to the production of novel and applicable heterocyclic compounds .

Synthesis of Fused Heterocycles

  • Field : Organic Chemistry .
  • Application : 5-Amino-pyrazoles are used in the synthesis of fused heterocycles .
  • Methods : The synthesis involves the reactions of 5-amino-pyrazoles with various reactants via conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
  • Results : The use of 5-amino-pyrazoles has led to the production of diverse fused heterocyclic scaffolds, such as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives .

Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide

  • Field : Organic Chemistry .
  • Application : 5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is used in the synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide .
  • Methods : The synthesis involves the hydrolysis of the cyano group to provide the carboxamide .
  • Results : The product, 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide, was successfully synthesized .

Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide

  • Field : Organic Chemistry .
  • Application : 5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is used in the synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide .
  • Methods : The synthesis involves the hydrolysis of the cyano group to provide the carboxamide .
  • Results : The product, 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide, was successfully synthesized .

Synthesis of 5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile

  • Field : Organic Chemistry .
  • Application : 5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is used in the synthesis of 5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile .
  • Methods : The specific methods of synthesis are not provided in the source .
  • Results : The product, 5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile, was successfully synthesized .

properties

IUPAC Name

5-amino-1-tert-butylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-8(2,3)12-7(10)6(4-9)5-11-12/h5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEIWFYQLJCWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383917
Record name 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

CAS RN

158001-28-6
Record name 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

To a mixture of tert-butylhydrazine (40 g, 0.32 mol), sodium methoxide (18 g, 0.32 mol) and ethanol 150 ml) was added ethoxymethylene malononitrile (42 g, 0.32 mol). The reaction mixture was heated to reflux for 2 hours and the solvent was removed in vacuo. The residue was extracted with chloroform, washed with water and the organic layer was concentrated in vacuo to afford 46 g (87%) of 1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile as a semi-solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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